4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethylbenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted benzyloxy derivatives.
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of reduced sulfonate derivatives.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate finds applications in diverse fields, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Investigated for its potential biological activity and therapeutic applications.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the sulfonate group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl 4-methylbenzenesulfonate
- 4-(Benzyloxy)phenyl 4-chlorobenzenesulfonate
- 4-(Benzyloxy)phenyl 4-nitrobenzenesulfonate
Uniqueness
4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate is unique due to the presence of the ethyl group on the benzenesulfonate moiety, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 4-ethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-2-17-8-14-21(15-9-17)26(22,23)25-20-12-10-19(11-13-20)24-16-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBBNQFXJQXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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